Cas no 832142-14-0 (Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-)

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- structure
832142-14-0 structure
Product Name:Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
CAS-nummer:832142-14-0
MF:C6H10O5S
MW:194.205601215363
MDL:MFCD20645455
CID:675883
PubChem ID:11816387
Update Time:2025-10-30

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
    • 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid
    • 2-(1-methylsulfonyloxycyclopropyl)acetic acid
    • 2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
    • 1-[(Methylsulfonyl)oxy]cyclopropaneacetic acid (ACI)
    • 2-(1′-Mesyloxycyclopropyl)acetic acid
    • 2-[1-(Methanesulfonyloxy)cyclopropyl]acetic acid
    • C6H10O5S
    • JBTKTZMLGKJGPH-UHFFFAOYSA-N
    • CS-0181573
    • 2-(1-((Methylsulfonyl)oxy)cyclopropyl)aceticacid
    • SCHEMBL3016422
    • MFCD20645455
    • BS-17708
    • 832142-14-0
    • DTXSID30473501
    • AKOS030592495
    • [1-(METHANESULFONYLOXY)CYCLOPROPYL]ACETIC ACID
    • C76660
    • MDL: MFCD20645455
    • Inchi: 1S/C6H10O5S/c1-12(9,10)11-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
    • InChI-sleutel: JBTKTZMLGKJGPH-UHFFFAOYSA-N
    • LACHT: O=C(CC1(CC1)OS(C)(=O)=O)O

Berekende eigenschappen

  • Exacte massa: 194.02489459g/mol
  • Monoisotopische massa: 194.02489459g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 4
  • Complexiteit: 282
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.5
  • Topologisch pooloppervlak: 89Ų

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Beveiligingsinformatie

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Prijsmeer >>

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abcr
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Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
Referentie
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
Referentie
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Water ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran
Referentie
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
Referentie
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Solvents: Diethyl ether
2.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
2.2 Solvents: Tetrahydrofuran
Referentie
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Titanium isopropoxide Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  20 min, 0 °C; 40 min, 0 °C
1.3 Reagents: Sulfuric acid ,  Water Solvents: Water ;  0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
Referentie
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Cuprous chloride ,  Oxygen Catalysts: Palladium chloride Solvents: 1,2-Dimethoxyethane
2.1 Solvents: Diethyl ether
3.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
3.2 Solvents: Tetrahydrofuran
Referentie
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
1.2 Solvents: Tetrahydrofuran
Referentie
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Referentie
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 18 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
Referentie
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 4 h, 20 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
Referentie
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  6 h, 0 °C; 2 h, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
1.4 Reagents: Water
1.5 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Referentie
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Referentie
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Productiemethode 14

Reactievoorwaarden
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  60 min, 0 °C; 18 h, 20 °C
1.3 Reagents: Water Solvents: Diethyl ether ;  0 °C
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 4 h, 20 °C
2.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
Referentie
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
Referentie
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Productiemethode 16

Reactievoorwaarden
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 18 h, 25 °C
1.3 Reagents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 18 h, 20 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
Referentie
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  6 h, 0 °C; 2 h, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Referentie
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
Referentie
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Cuprous chloride Catalysts: Palladium chloride Solvents: Dichloromethane ;  rt
1.2 Solvents: Methanol ;  20 °C
1.3 Reagents: Oxygen ;  1 atm, 20 °C; 48 h, 1 atm, 50 °C; 50 °C → rt
2.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 18 h, 25 °C
2.3 Reagents: Water
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
3.2 30 min, rt; 18 h, 20 °C
3.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
3.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
Referentie
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Raw materials

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Preparation Products

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:832142-14-0)Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
Ordernummer:A1054000
Voorraadstatus:in Stock
Hoeveelheid:1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 17:39
Prijs ($):220.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:832142-14-0)Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
A1054000
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):220.0
E-mail